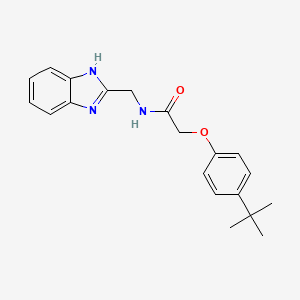![molecular formula C19H14N6S B11063139 14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene](/img/structure/B11063139.png)
14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene is a complex heterocyclic compound. This compound is notable for its unique structure, which includes multiple fused rings and heteroatoms, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions. Common reagents used in these reactions include bromine, hydrobromic acid, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves replacing one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, hydrobromic acid, sodium borohydride, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug candidate for various diseases.
Mechanism of Action
The mechanism by which 14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene exerts its effects involves interactions with molecular targets and pathways. These interactions can include binding to specific enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic compounds with fused ring structures and heteroatoms, such as:
- 2,1,3-Benzothia(selena,oxa)diazoles
- [1, 2, 5]Thia(selena)diazolo[3,4-c]pyridines
Uniqueness
What sets 14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene apart is its specific arrangement of rings and heteroatoms, which confer unique chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity.
Properties
Molecular Formula |
C19H14N6S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
14-phenyl-11-thia-3,5,6,7,8,13-hexazapentacyclo[10.8.0.02,10.05,9.015,20]icosa-1(12),2(10),3,6,8,13,15(20)-heptaene |
InChI |
InChI=1S/C19H14N6S/c1-2-6-11(7-3-1)15-13-9-5-4-8-12(13)14-16-17(26-19(14)21-15)18-22-23-24-25(18)10-20-16/h1-3,6-7,10H,4-5,8-9H2 |
InChI Key |
AXPCFXFRLSIIPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N=C2C4=CC=CC=C4)SC5=C3N=CN6C5=NN=N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-({[1-isobutyl-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B11063057.png)

![{6-bromo-5-methoxy-2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-indol-3-yl}[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B11063089.png)
![4-(3,4-dimethoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11063094.png)
![1'-amino-4'H-spiro[cyclopentane-1,3'-pyrido[1,2-a]benzimidazole]-2',4'-dicarbonitrile](/img/structure/B11063110.png)
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11063115.png)
![N-(4-fluorobenzyl)-2-[2-(1,3-thiazol-5-yl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11063120.png)

![N-[2-(2-methoxyphenyl)ethyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11063127.png)
![{4-[2-(4-fluorobenzyl)-2H-tetrazol-5-yl]phenoxy}acetic acid](/img/structure/B11063130.png)

![N-cyclopropyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11063146.png)
![2-(4-{[(4-Chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B11063150.png)
![5,5'-[1,3-Benzodioxole-5,6-diylbis(methylenethio)]bis(1,3,4-thiadiazol-2-amine)](/img/structure/B11063153.png)
